molecular formula C8H13N3O2 B3053424 Uracil, 6-amino-3-methyl-1-propyl- CAS No. 53681-48-4

Uracil, 6-amino-3-methyl-1-propyl-

Cat. No. B3053424
CAS RN: 53681-48-4
M. Wt: 183.21 g/mol
InChI Key: WPDWDWXAXRTNAQ-UHFFFAOYSA-N
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Description

“Uracil, 6-amino-3-methyl-1-propyl-” is a compound with the molecular formula C8H13N3O2 . It is also known by other names such as 6-amino-3-methyl-1-propyl-1h-pyrimidine-2,4-dione and 6-Amino-3-methyl-1-propylpyrimidine-2,4 (1H,3H)-dione .


Molecular Structure Analysis

The molecular structure of “Uracil, 6-amino-3-methyl-1-propyl-” consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H13N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4,9H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “Uracil, 6-amino-3-methyl-1-propyl-” is 183.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 183.100776666 g/mol . The topological polar surface area of the compound is 66.6 Ų .

Scientific Research Applications

Precursor for Heterocyclic Systems

Uracil, a pyrimidine derivative, is a promising structure in widespread natural products and many of its derivatives exhibited significant pharmacological properties . They have been widely used as starting materials for the synthesis of a huge number of biologically important nitrogen-containing heterocycles .

Synthesis of Substituted Aminouracil Derivatives

Uracil derivatives are used in the synthesis of substituted aminouracil derivatives through various alkylation reactions .

Synthesis of Uracil-Fused Heterocycles

Uracil derivatives are also used in the synthesis of uracil-fused heterocycles, including fused bicyclic and tricyclic systems .

Synthesis of Pyrimidine Derivatives

Uracil derivatives are used in the synthesis of pyrimidine derivatives. For instance, 6-amino-1,3-dimethyluracil and indole derivatives can be reacted to synthesize uracil-based compounds in good to high yield .

Anti-Inflammatory Applications

Pyrimidines, including uracil derivatives, display a range of pharmacological effects including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .

Anticancer Applications

Pyrimidine and fused pyrimidine derivatives, including uracil derivatives, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis of Pyrimidinones

Uracil derivatives may be used in the preparation of pyrimidinones .

Synthesis of Pyrimidine Analogues

Uracil derivatives are used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-amino-3-methyl-1-propylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDWDWXAXRTNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)N(C1=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201933
Record name Uracil, 6-amino-3-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53681-48-4
Record name Uracil, 6-amino-3-methyl-1-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-amino-3-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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